4-((3,5-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid
CAS No.: 1096689-85-8
VCID: VC6733835
Molecular Formula: C17H23Cl2N3O4
Molecular Weight: 404.29
* For research use only. Not for human or veterinary use.

Description |
General Overview of the CompoundChemical Name: This compound appears to be a synthetic organic molecule with functional groups that suggest potential biological or pharmaceutical activity. Its structure includes:
Potential ApplicationsBased on its structure, the compound could be explored for:
Hypothetical Synthesis PathwayThe synthesis of such a compound would likely involve:
Analytical CharacterizationTo confirm the structure and purity of this compound, standard analytical techniques would be employed:
Research ImplicationsCompounds like this are often evaluated in drug discovery pipelines for their ability to interact with specific biological targets such as enzymes or receptors. The dichlorophenyl group suggests possible activity against oxidative stress pathways, while the morpholine ring might enhance pharmacokinetics. Further experimental data would be required to confirm these hypotheses. If you have access to more specific data or studies about this compound, I can refine this article further! |
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CAS No. | 1096689-85-8 | ||||||||||
Product Name | 4-((3,5-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid | ||||||||||
Molecular Formula | C17H23Cl2N3O4 | ||||||||||
Molecular Weight | 404.29 | ||||||||||
IUPAC Name | 4-(3,5-dichloroanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid | ||||||||||
Standard InChI | InChI=1S/C17H23Cl2N3O4/c18-12-8-13(19)10-14(9-12)21-16(23)11-15(17(24)25)20-2-1-3-22-4-6-26-7-5-22/h8-10,15,20H,1-7,11H2,(H,21,23)(H,24,25) | ||||||||||
Standard InChIKey | UKLJFZNPUXUYRJ-UHFFFAOYSA-N | ||||||||||
SMILES | C1COCCN1CCCNC(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O | ||||||||||
Solubility | not available | ||||||||||
PubChem Compound | 18581200 | ||||||||||
Last Modified | Aug 18 2023 |
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